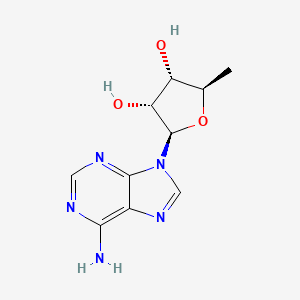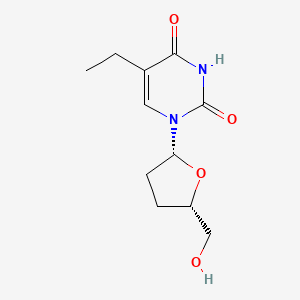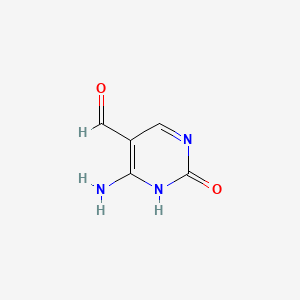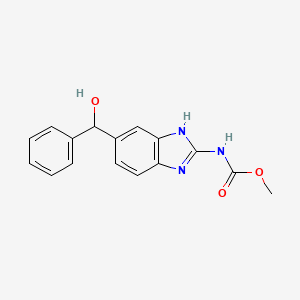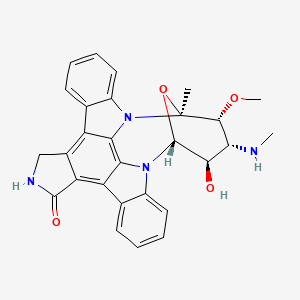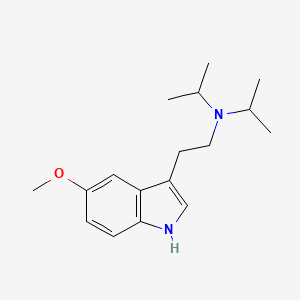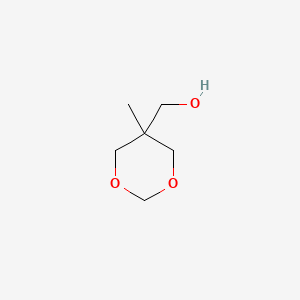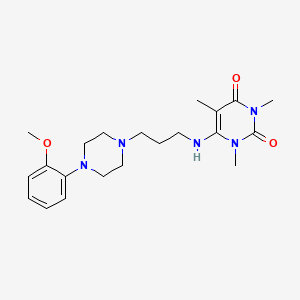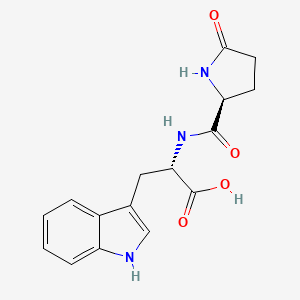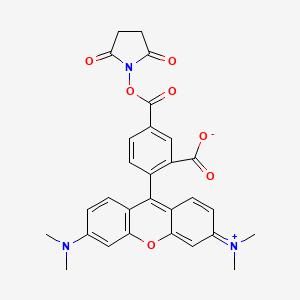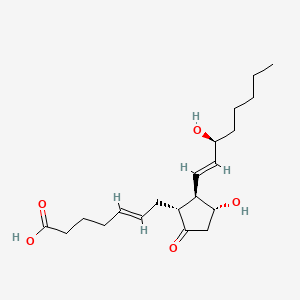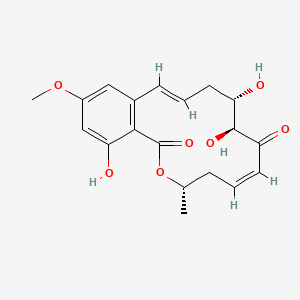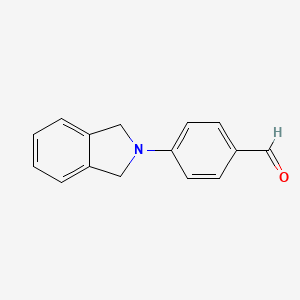
2-(2-Methoxyethoxy)ethyl 8-(2-octylcyclopropyl)octanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
A(2)C is a biochemical.
Applications De Recherche Scientifique
Membrane Fluidization and Anesthesia
- A study by Buck, Allan, and Harris (1989) found that intravenous administration of this compound in mice disordered brain membranes but did not produce intoxication or anesthesia. This indicates a specific interaction with brain membranes without the anesthetic effects (Buck, Allan, & Harris, 1989).
Erythrocyte Fusion
- Research by Glaser and Kosower (1986) demonstrated that this compound promotes fusion of rat, but not human, erythrocytes. This fusion was shown to be dependent on membrane proteolysis induced by calcium and a cytoplasmic protease, calpain (Glaser & Kosower, 1986).
Activation of Calpain
- Hayashi, Saito, and Kawashima (1992) found that the compound promotes the fusion of erythrocytes in the presence of exogenous calcium. This process was linked to the autolytic activation of mu-calpain, a calcium-activated neutral protease, suggesting a critical role for this enzyme in the fusion process (Hayashi, Saito, & Kawashima, 1992).
Membrane-Mobility Agent-Promoted Fusion
- Kosower, Glaser, and Kosower (1983) reported that rat erythrocytes undergo fusion when treated with this compound, linked to proteolysis of membrane proteins by calcium-activated proteases. This suggests that membrane protein degradation plays a necessary role in the fusion process (Kosower, Glaser, & Kosower, 1983).
Alteration of Red Blood Cell Membrane Properties
- A study by Kosower, Zipser, and Kosower (1980) demonstrated that brief incubation with this compound produces significant changes in human red blood cell membranes, indicating its potential for altering membrane properties (Kosower, Zipser, & Kosower, 1980).
Calpain-Calpastatin Balance in Fusion
- Glaser and Kosower (1986) also found that the balance between the protease calpain and its inhibitor, calpastatin, determines the fusibility of erythrocytes. This study highlighted the regulatory role of calpastatin in membrane fusion (Glaser & Kosower, 1986).
Thermally Sensitive Polymers
- Research by Pal and De (2012) on a related compound, 2-(2-methoxyethoxy)ethyl methacrylate, revealed the synthesis of thermoresponsive polymers with potential applications in materials science (Pal & De, 2012).
Propriétés
Numéro CAS |
54050-62-3 |
|---|---|
Nom du produit |
2-(2-Methoxyethoxy)ethyl 8-(2-octylcyclopropyl)octanoate |
Formule moléculaire |
C24H46O4 |
Poids moléculaire |
398.6 g/mol |
Nom IUPAC |
2-(2-methoxyethoxy)ethyl 8-[(1S,2R)-2-octylcyclopropyl]octanoate |
InChI |
InChI=1S/C24H46O4/c1-3-4-5-6-8-11-14-22-21-23(22)15-12-9-7-10-13-16-24(25)28-20-19-27-18-17-26-2/h22-23H,3-21H2,1-2H3/t22-,23+/m1/s1 |
Clé InChI |
LINQKXSEKAWBOU-PKTZIBPZSA-N |
SMILES isomérique |
CCCCCCCC[C@@H]1C[C@@H]1CCCCCCCC(=O)OCCOCCOC |
SMILES |
CCCCCCCCC1CC1CCCCCCCC(=O)OCCOCCOC |
SMILES canonique |
CCCCCCCCC1CC1CCCCCCCC(=O)OCCOCCOC |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
2-(2-methoxy)ethoxyethyl-8-(2-n-octylcyclopropyl)octanoate A(2)C A2C A2C reagent membrane mobility agent A(2)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



